3-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a structurally complex pyrrolidine derivative featuring a tert-butyl ester group, an isopropyl-amino-methyl substituent, and an (S)-configured 2-amino-3-methyl-butyryl moiety. Its synthesis and structural characterization are critical for applications in medicinal chemistry, particularly as a chiral intermediate or precursor for bioactive molecules. The tert-butyl ester enhances steric protection of the carboxylic acid group, improving stability during synthetic processes . The (S)-amino acid side chain may confer stereospecific interactions in biological systems, a feature explored in peptide mimetics and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)11-14-8-9-20(10-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRNRSUXAFZOAT-LOACHALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1354027-23-8) is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H33N3O3
- Molecular Weight : 327.47 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
- Density : Not specified
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Research indicates that compounds containing the pyrrolidine structure often interact with various biological targets, influencing processes such as protein synthesis and cell signaling pathways. The specific interactions of this compound have not been extensively documented, but similar compounds have shown to engage with:
- Eukaryotic translation initiation factors.
- Protein kinases involved in glucose metabolism and cellular energy regulation.
2. Therapeutic Potential
Given its structural characteristics, the compound is hypothesized to exhibit a range of pharmacological effects, including:
- Antidiabetic Activity : Compounds that enhance glucose uptake through modulation of AMPK and Akt pathways may hold promise for diabetes management.
- Antiviral Properties : Similar pyrrolidine derivatives have been studied for their ability to inhibit viral polymerases, particularly in hepatitis C virus (HCV) research.
Case Study 1: Antiviral Activity
A study highlighted the effectiveness of pyrrolidine derivatives as inhibitors of HCV NS5B polymerase. Compounds with structural similarities to our target compound demonstrated IC50 values in the nanomolar range, indicating potent antiviral activity .
Case Study 2: Metabolic Regulation
Research has shown that certain pyrrolidine-based compounds can upregulate eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which enhances glucose uptake in muscle cells. This suggests a potential role in metabolic syndrome treatment .
4. Comparative Analysis
The following table summarizes the biological activities of similar pyrrolidine derivatives:
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structure suggests it could serve as a precursor for synthesizing new pharmaceuticals, particularly those targeting neurological disorders or metabolic diseases. Its amino acid derivative nature allows for modifications that can enhance bioactivity and specificity.
- Case studies have indicated that derivatives of pyrrolidine compounds often exhibit improved binding affinities to various biological targets, which is critical in drug design.
- Biochemical Research :
Research has shown that compounds similar to 3-{[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Activity : Preliminary studies indicate that modifications of this compound could lead to agents that inhibit cancer cell growth through specific pathways .
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of pyrrolidine-based esters with diverse substituents. Below is a comparative analysis with structurally analogous compounds from the literature and commercial databases:
Key Observations:
Substituent Influence: The target compound’s (S)-2-amino-3-methyl-butyryl group distinguishes it from analogs like the 2-chloro-acetyl derivative, which lacks stereochemical complexity but offers electrophilic reactivity for covalent binding .
Ester Group Stability : Tert-butyl esters (as in the target compound) provide superior hydrolytic stability compared to diethyl or allyl esters (e.g., 911658-62-3), which are more labile under acidic or enzymatic conditions .
Bioactivity Correlations: While milbemycin and triphenylethylene derivatives exhibit antiparasitic or anti-estrogenic activities, the target compound’s bioactivity remains underexplored.
Research Findings and Mechanistic Insights
- Stereochemical Specificity: The (S)-configuration of the amino acid moiety may enhance binding affinity to chiral biological targets, as seen in enzyme inhibitors like leupeptin analogs .
- Synthetic Versatility : The tert-butyl ester group allows selective deprotection under mild acidic conditions, enabling sequential functionalization—a strategy less feasible with methyl or ethyl esters .
- Environmental and Health Considerations : Particulate emissions of related ester compounds (e.g., chloro-acetyl derivatives) require environmental risk assessment, as highlighted in pandemic-era policy discussions .
Preparation Methods
Preparation of (R)-3-(Aminomethyl)pyrrolidine-1-carboxylic acid tert-butyl ester
The pyrrolidine backbone is derived from trans-4-hydroxy-L-proline, a chiral starting material. Source outlines a decarboxylation and protection protocol:
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Decarboxylation : Trans-4-hydroxy-L-proline undergoes thermal decarboxylation in aqueous HCl to yield (R)-3-hydroxypyrrolidine hydrochloride.
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Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine, achieving (R)-3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester.
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Hydroxyl Sulfonylation : The hydroxyl group is converted to a mesylate using methanesulfonyl chloride, enabling nucleophilic displacement.
Critical Parameters :
-
Reaction temperature: 0–5°C for sulfonylation to minimize side reactions.
Introduction of the Isopropyl-Amino-Methyl Group
SN2 Displacement with Isopropylamine
The mesylate intermediate undergoes nucleophilic substitution with isopropylamine to install the isopropyl-amino-methyl group:
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Reaction Conditions :
-
Workup :
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Neutralization with saturated NaHCO₃.
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Extraction with DCM (3×50 mL).
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Drying over anhydrous MgSO₄.
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Coupling with (S)-2-Amino-3-methyl-butyryl Side Chain
Activation and Amide Bond Formation
The (S)-2-amino-3-methyl-butyryl moiety is introduced via a coupling reaction. Source describes a protocol using carbodiimide chemistry:
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Activation : (S)-2-Amino-3-methyl-butyric acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
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Coupling : The activated acid reacts with the free amine on the pyrrolidine scaffold.
Yield : 65–70% after silica gel chromatography.
Deprotection and Final Isolation
Removal of Boc Group
The tert-butyl ester is cleaved under acidic conditions, as detailed in Source:
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Reagent : 3M HCl in ethyl acetate.
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Workup :
Analytical Data and Characterization
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Formula | C₁₉H₃₆N₄O₃ | HRMS |
| Molecular Weight | 380.52 g/mol | Calculated |
| Optical Rotation | [α]D²⁵ = +12.5° (c 1.0, CHCl₃) | Polarimetry |
| Purity | ≥98% | HPLC (C18 column) |
Optimization Challenges and Solutions
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Stereochemical Integrity : Use of chiral auxiliaries or enantioselective catalysis ensures retention of (S)-configuration in the butyryl side chain.
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Byproduct Formation : Excess isopropylamine (5 equiv) reduces dimerization during SN2 displacement.
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Solvent Selection : THF minimizes racemization during coupling compared to DMF.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Linear Synthesis | 62 | 95 | High |
| Convergent Approach | 75 | 98 | Moderate |
The convergent approach, coupling pre-formed fragments, offers superior yield and purity .
Q & A
Q. Critical Conditions :
- Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Control reaction temperature to preserve stereochemical integrity, especially for the (S)-configured amino group.
Basic: How can researchers confirm the structural identity and purity of this compound?
Q. Analytical Methods :
- NMR Spectroscopy : Use H and C NMR to verify tert-butyl ester signals (e.g., δ ~1.4 ppm for tert-butyl protons) and pyrrolidine backbone protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (calculated: ~350–400 g/mol) via ESI-MS or MALDI-TOF .
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 254 nm).
Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries for analogous pyrrolidine-tert-butyl esters .
Advanced: How can contradictions in reported synthetic yields be resolved?
Q. Root Causes :
- Variability in steric hindrance during coupling steps (e.g., isopropyl-amino group hindering nucleophilic attack).
- Competing side reactions (e.g., tert-butyl ester hydrolysis under acidic/basic conditions).
Q. Resolution Strategies :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
- AI-Powered Retrosynthesis Tools : Use platforms like Pistachio or Reaxys to predict feasible routes and validate with experimental data .
Advanced: What methods ensure stereochemical fidelity during synthesis of the (S)-2-amino-3-methyl-butyryl moiety?
- Chiral Auxiliaries : Employ (S)-tert-leucine derivatives to direct stereoselective acylation .
- Enzymatic Resolution : Use lipases or proteases to selectively hydrolyze undesired enantiomers.
- Circular Dichroism (CD) : Monitor chiral centers during synthesis to detect racemization .
Application: How is this compound utilized in medicinal chemistry research?
- Intermediate for Drug Candidates : The pyrrolidine-tert-butyl ester scaffold is a common precursor for protease inhibitors (e.g., HCV NS3/4A inhibitors) .
- Ligand Design : The isopropyl-amino group enhances binding affinity to metal catalysts in asymmetric catalysis .
Advanced: What challenges arise in cross-coupling reactions involving sterically hindered intermediates of this compound?
Q. Challenges :
- Low reactivity in Suzuki-Miyaura couplings due to bulky tert-butyl and isopropyl groups.
- Competing β-hydride elimination in Heck reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
